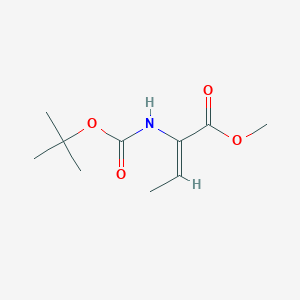
(Z)-2-(tert-butoxycarbonylamino)but-2-énoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, along with a methyl ester functionality
Applications De Recherche Scientifique
(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of amino acid derivatives and peptides.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for the synthesis of biologically active compounds.
Medicine: It is employed in the development of pharmaceuticals, especially in the synthesis of drug candidates that require Boc-protected intermediates.
Industry: The compound is used in the production of fine chemicals and as a precursor in the manufacture of agrochemicals and other specialty chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate starting materials, such as tert-butyl carbamate and methyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by the addition of methyl acrylate.
Purification: The product is then purified using standard techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate may involve continuous flow processes to enhance efficiency and scalability. Flow microreactors can be employed to achieve a more sustainable and versatile synthesis compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to form the corresponding alcohol.
Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then undergo further substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane.
Major Products Formed
Hydrolysis: Carboxylic acid derivative.
Reduction: Alcohol derivative.
Deprotection: Free amine.
Mécanisme D'action
The mechanism of action of (Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino functionality during various synthetic transformations, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions to reveal the free amine, which can then participate in further chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate: Features a Boc-protected amino group and a methyl ester.
(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoic acid: Similar structure but with a carboxylic acid instead of a methyl ester.
(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enol: Similar structure but with an alcohol instead of a methyl ester.
Uniqueness
(Z)-Methyl 2-(tert-butoxycarbonylamino)but-2-enoate is unique due to its combination of a Boc-protected amino group and a methyl ester, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations while maintaining the integrity of the Boc group until deprotection is required makes it particularly valuable in multi-step synthetic pathways.
Propriétés
IUPAC Name |
methyl (Z)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-6-7(8(12)14-5)11-9(13)15-10(2,3)4/h6H,1-5H3,(H,11,13)/b7-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYYHIDZJUDGETM-SREVYHEPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C(=O)OC)\NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














